2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylphenoxy group, a dioxidotetrahydrothiophenyl group, and a thiophen-2-ylmethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form the tert-butylphenoxy halide.
Formation of the dioxidotetrahydrothiophenyl intermediate: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
Formation of the thiophen-2-ylmethyl intermediate: This step involves the reaction of thiophene with a suitable alkylating agent to form the thiophen-2-ylmethyl group.
Coupling of intermediates: The final step involves the coupling of the tert-butylphenoxy, dioxidotetrahydrothiophenyl, and thiophen-2-ylmethyl intermediates with acetamide under appropriate reaction conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield tetrahydrothiophenyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide: This compound lacks the dioxidotetrahydrothiophenyl group and may have different chemical and biological properties.
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide: This compound lacks the thiophen-2-ylmethyl group and may have different reactivity and applications.
Uniqueness
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dioxidotetrahydrothiophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H27NO4S2 |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H27NO4S2/c1-21(2,3)16-6-8-18(9-7-16)26-14-20(23)22(13-19-5-4-11-27-19)17-10-12-28(24,25)15-17/h4-9,11,17H,10,12-15H2,1-3H3 |
InChI Key |
XBVXAUIFDHXDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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